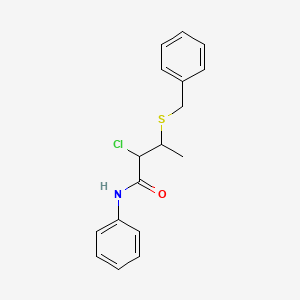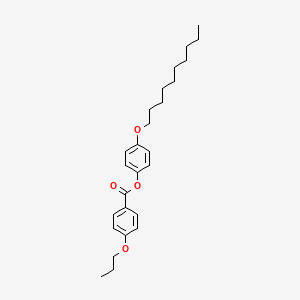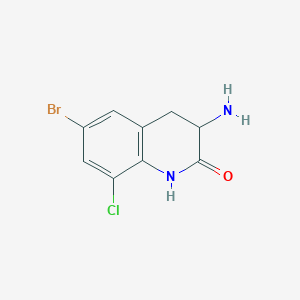
2-Iodocyclonon-2-en-1-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodocyclonon-2-en-1-ol and 4-methylbenzenesulfonic acid are two distinct chemical compounds. 2-Iodocyclonon-2-en-1-ol is an iodinated cycloalkene alcohol, while 4-methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is an aromatic sulfonic acid. Both compounds have unique properties and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-Iodocyclonon-2-en-1-ol
Synthesis: This compound can be synthesized through the iodination of cyclonon-2-en-1-ol. The reaction typically involves the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), in an organic solvent like acetonitrile.
Reaction Conditions: The reaction is carried out at room temperature with continuous stirring until the completion of the reaction, which can be monitored using thin-layer chromatography (TLC).
-
4-Methylbenzenesulfonic Acid
Synthesis: This compound is commonly synthesized by sulfonation of toluene using concentrated sulfuric acid (H2SO4) or oleum (fuming sulfuric acid).
Reaction Conditions: The reaction is exothermic and is typically conducted at elevated temperatures (around 100-120°C) with continuous stirring. The product is then purified by recrystallization.
Industrial Production Methods
2-Iodocyclonon-2-en-1-ol:
4-Methylbenzenesulfonic Acid: This compound is produced on an industrial scale using the sulfonation process described above. It is widely used as a catalyst and intermediate in various chemical processes.
Chemical Reactions Analysis
Types of Reactions
-
2-Iodocyclonon-2-en-1-ol
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the iodine atom.
Reduction: Can be reduced to form cyclonon-2-en-1-ol.
-
4-Methylbenzenesulfonic Acid
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions
2-Iodocyclonon-2-en-1-ol: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).
4-Methylbenzenesulfonic Acid: Common reagents include alcohols (for esterification), bases (for neutralization), and electrophiles (for substitution).
Major Products Formed
2-Iodocyclonon-2-en-1-ol: Major products include iodinated ketones, carboxylic acids, and substituted cyclonon-2-en-1-ol derivatives.
4-Methylbenzenesulfonic Acid: Major products include esters, salts, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
2-Iodocyclonon-2-en-1-ol: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
4-Methylbenzenesulfonic Acid: Widely used as a catalyst in organic reactions, such as esterification and polymerization.
Biology and Medicine
2-Iodocyclonon-2-en-1-ol: Limited applications in biology and medicine due to its specialized nature.
4-Methylbenzenesulfonic Acid: Used in the synthesis of pharmaceuticals and as a reagent in biochemical assays.
Industry
2-Iodocyclonon-2-en-1-ol: Used in the production of specialty chemicals and materials.
4-Methylbenzenesulfonic Acid: Used as a catalyst in the production of detergents, dyes, and resins.
Mechanism of Action
2-Iodocyclonon-2-en-1-ol
Mechanism: The iodine atom in the compound can participate in various chemical reactions, such as nucleophilic substitution, where it acts as a leaving group.
Molecular Targets and Pathways: The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds and products.
4-Methylbenzenesulfonic Acid
Mechanism: Acts as a strong acid and catalyst in various chemical reactions, facilitating the formation of esters, salts, and substituted aromatic compounds.
Molecular Targets and Pathways: The sulfonic acid group can donate protons and participate in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2-Iodocyclonon-2-en-1-ol: Similar compounds include other iodinated cycloalkenes and alcohols, such as 2-iodocyclohexanol and 2-iodocyclooctanol.
4-Methylbenzenesulfonic Acid: Similar compounds include other aromatic sulfonic acids, such as benzenesulfonic acid and 4-chlorobenzenesulfonic acid.
Uniqueness
2-Iodocyclonon-2-en-1-ol: The presence of both an iodine atom and an alcohol group in a cycloalkene structure makes it unique and useful for specific synthetic applications.
4-Methylbenzenesulfonic Acid: Its strong acidic nature and ability to act as a catalyst in various reactions make it a valuable compound in both laboratory and industrial settings.
Properties
CAS No. |
61879-95-6 |
|---|---|
Molecular Formula |
C16H23IO4S |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-iodocyclonon-2-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H15IO.C7H8O3S/c10-8-6-4-2-1-3-5-7-9(8)11;1-6-2-4-7(5-3-6)11(8,9)10/h6,9,11H,1-5,7H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
QNAHUVIPYWHQOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCCC(C(=CCC1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)piperidine;hydrochloride](/img/structure/B14565616.png)
![2H-Pyrrol-2-one, 5-[(2-aminoethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14565619.png)
![3-[(2-Bromoanilino)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B14565628.png)
![Trimethyl[(pent-3-en-2-yl)oxy]silane](/img/structure/B14565629.png)

![Methyl 4-{[1-([1,1'-biphenyl]-4-yl)pentyl]amino}butanoate](/img/structure/B14565651.png)
![3-[2-(3,3-Dimethyloxiran-2-yl)ethyl]furan](/img/structure/B14565658.png)

![[(6-Phenylhex-1-yn-3-yl)selanyl]benzene](/img/structure/B14565671.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-L-methionine](/img/structure/B14565676.png)
![O-Benzyl-N-[(benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine](/img/structure/B14565687.png)


